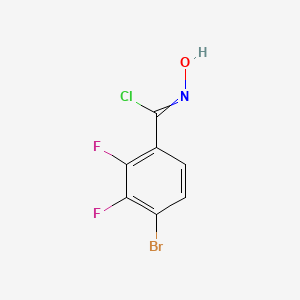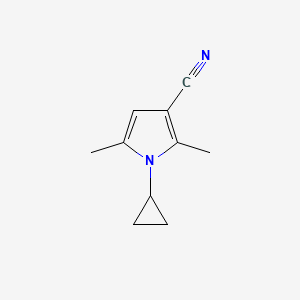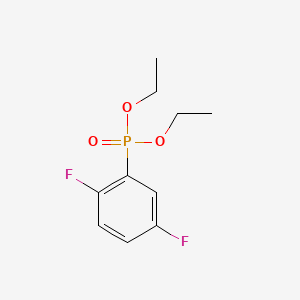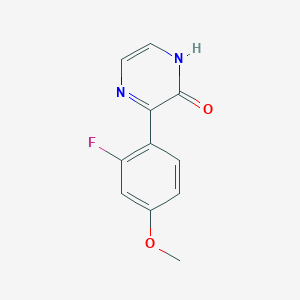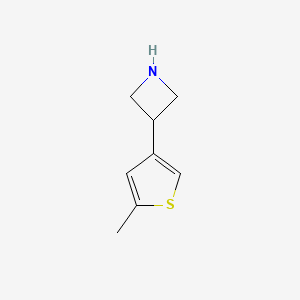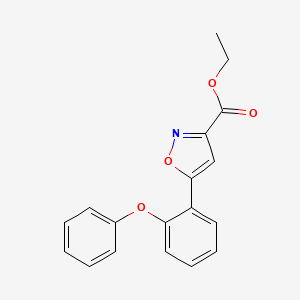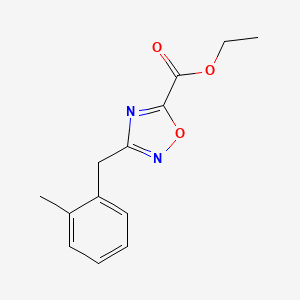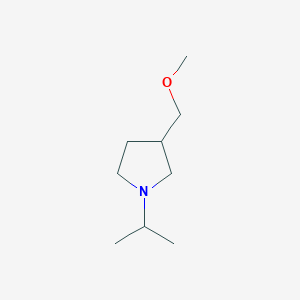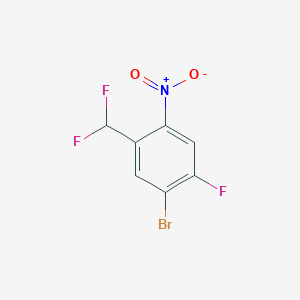
1-Bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 5-(difluoromethyl)-2-fluoro-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
1-Bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to active sites, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-Bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene: This compound lacks the nitro group, which significantly alters its reactivity and applications.
1-Bromo-5-(difluoromethyl)-2-fluorobenzene: Similar in structure but without the nitro group, leading to different chemical behavior and uses.
1-Bromo-5-(trifluoromethyl)-2-fluoro-4-nitrobenzene: The presence of an additional fluorine atom in the trifluoromethyl group can enhance the compound’s electron-withdrawing properties and affect its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1-bromo-5-(difluoromethyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H |
InChI Key |
MDQOYNZHOJVTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


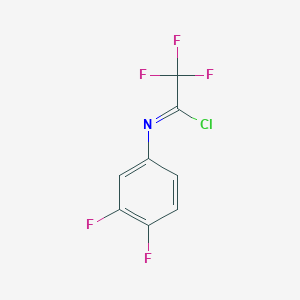
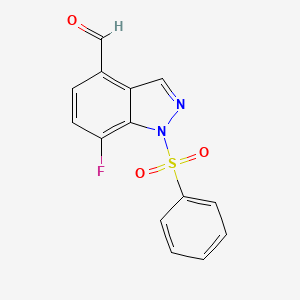
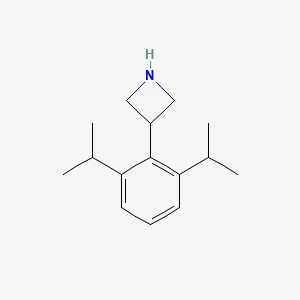

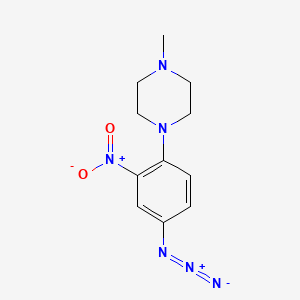
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
